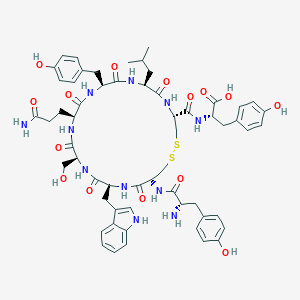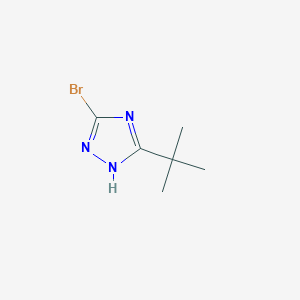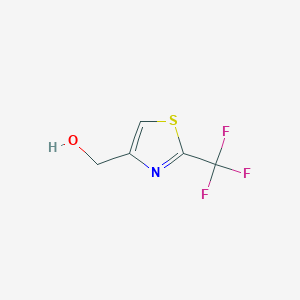
(2-(Trifluoromethyl)thiazol-4-yl)methanol
Descripción general
Descripción
“(2-(Trifluoromethyl)thiazol-4-yl)methanol” is a chemical compound with the CAS Number: 133046-47-6 . It has a molecular weight of 183.15 . The IUPAC name for this compound is [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol .
Molecular Structure Analysis
The InChI code for “(2-(Trifluoromethyl)thiazol-4-yl)methanol” is 1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-(Trifluoromethyl)thiazol-4-yl)methanol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
In medicinal chemistry, thiazole derivatives, including (2-(Trifluoromethyl)thiazol-4-yl)methanol, are explored for their potential as bioactive molecules with therapeutic properties .
Methods of Application
Researchers synthesize various thiazole compounds and test them for biological activities such as antibacterial, antifungal, and anti-inflammatory effects. The methods involve organic synthesis techniques followed by in vitro and in vivo biological assays.
Results
Some thiazole derivatives have shown promising results, displaying activities comparable to established drugs like linezolid in antibacterial assays .
Organic Chemistry
Application Summary
In organic chemistry, (2-(Trifluoromethyl)thiazol-4-yl)methanol is used as a building block for synthesizing more complex molecules .
Methods of Application
The compound is utilized in various chemical reactions, including coupling reactions and as an intermediate in the synthesis of larger, more complex structures.
Results
The use of this thiazole derivative has enabled the development of a variety of organic compounds with potential applications in drug development and other areas of chemistry.
Biology
Application Summary
In biology, thiazole compounds are studied for their role in cellular processes and their impact on biological systems .
Methods of Application
Biological assays and molecular biology techniques are used to understand the interaction of thiazole derivatives with biological macromolecules.
Results
Research has indicated that thiazole derivatives can interact with various biological targets, influencing cellular functions and potentially leading to therapeutic effects .
Pharmacology
Application Summary
Pharmacologically, (2-(Trifluoromethyl)thiazol-4-yl)methanol derivatives are investigated for drug development due to their diverse biological activities .
Methods of Application
Pharmacokinetic and pharmacodynamic studies are conducted to assess the efficacy, bioavailability, and safety profile of thiazole-based drug candidates.
Results
Some derivatives have shown potential in preclinical studies, warranting further investigation for clinical applications.
Materials Science
Application Summary
In materials science, thiazole derivatives are potential candidates for creating new materials with unique properties .
Methods of Application
The compound is used in the synthesis of materials with specific electronic, optical, or mechanical properties.
Results
Research is ongoing to develop materials that can be used in various industries, including electronics and nanotechnology.
Environmental Science
Application Summary
Environmental science explores the impact of chemicals like (2-(Trifluoromethyl)thiazol-4-yl)methanol on ecosystems and methods to mitigate any negative effects .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTOSARTLLCFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602209 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)thiazol-4-yl)methanol | |
CAS RN |
133046-47-6 | |
| Record name | 2-(Trifluoromethyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

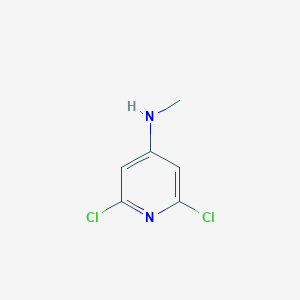
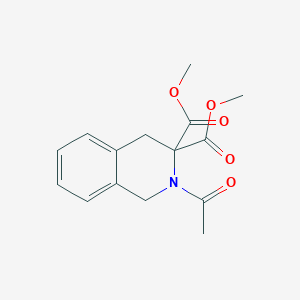
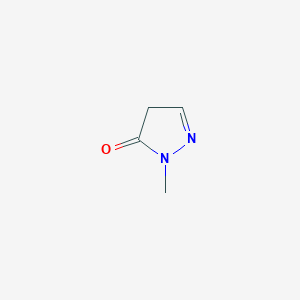
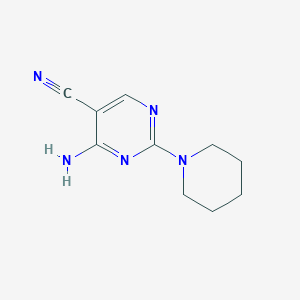
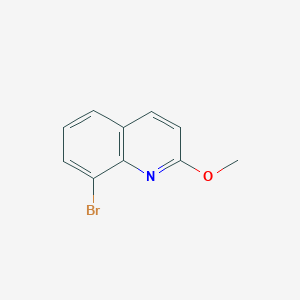
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)

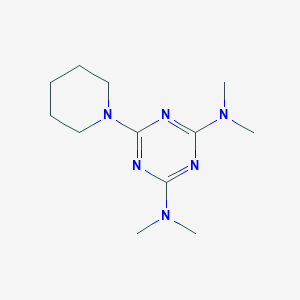
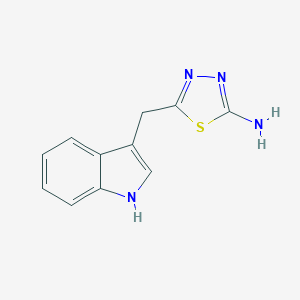
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)

